N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F6N3/c17-15(18,19)11-8-12(16(20,21)22)24-14-10(11)6-7-13(25-14)23-9-4-2-1-3-5-9/h1-8H,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQJLXSHRMIUOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F6N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401191250 | |
| Record name | N-Phenyl-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241488-32-4 | |
| Record name | N-Phenyl-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=241488-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenyl-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine typically involves multi-step organic reactionsDetailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, scalability, and compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups attached to the naphthyridine ring.
Substitution: The trifluoromethyl groups and the phenyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with different oxidation states, while substitution reactions can produce a wide range of functionalized naphthyridine compounds .
Scientific Research Applications
Medicinal Chemistry
N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine has shown promise as a potential drug candidate due to its interactions with various biological targets:
- Kinase Inhibition : Research indicates that this compound may act as an inhibitor for specific kinases such as Bruton's tyrosine kinase (BTK) and fibroblast growth factor receptor (FGFR). Kinases play critical roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases.
Antitumor Activity
Studies have highlighted its potential as an antitumor agent. The compound's ability to inhibit specific enzymes involved in cancer progression positions it as a candidate for further investigation in cancer therapy .
Antimicrobial Properties
Preliminary research suggests that this compound may exhibit antimicrobial activity, potentially making it useful in treating infections caused by resistant pathogens.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Kinase Inhibition | Demonstrated inhibitory activity against BTK and FGFR; further studies needed for efficacy in vivo | |
| Antitumor Activity | Exhibited cytotoxic effects on cancer cell lines; mechanism of action involves enzyme inhibition | |
| Antimicrobial Properties | Showed activity against various bacterial strains; requires more extensive testing |
Mechanism of Action
The mechanism of action of N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Chemical Identity :
- CAS : 241488-32-4
- Synonyms: N-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-N-phenylamine; 1,8-Naphthyridin-2-amine, N-phenyl-5,7-bis(trifluoromethyl)- .
- Molecular Formula : C₁₇H₁₀F₆N₃
- Key Features: This compound belongs to the 1,8-naphthyridine family, characterized by a bicyclic aromatic system with nitrogen atoms at positions 1 and 6. The 5,7-positions are substituted with electron-withdrawing trifluoromethyl (-CF₃) groups, and the 2-amino group is modified with a phenyl substituent.
For example, 5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine (compound 44) was synthesized using bis(trifluoromethyl)methane and 2,6-pyridinediamine under acidic conditions (85% H₃PO₄, 95°C, 67% yield) . Introducing the phenyl group may involve Ullmann coupling or Buchwald-Hartwig amination with a phenyl halide.
Comparison with Structural Analogs
Structural and Substituent Variations
The following table highlights key structural analogs and their differences:
Key Observations :
- Electronic Effects : Trifluoromethyl (-CF₃) groups enhance electron-withdrawing properties compared to methyl (-CH₃), increasing electrophilicity and stability against oxidation .
- Steric and Solubility Impact : The phenyl group in the target compound introduces steric bulk and may reduce solubility in polar solvents compared to the smaller -NH₂ or -NH(CH₂)₃OMe groups .
Biological Activity
N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine is a synthetic compound belonging to the class of naphthyridine derivatives. This compound exhibits significant biological activity, particularly in the fields of oncology and pharmacology. Its unique structure, characterized by a naphthyridine core with phenyl and trifluoromethyl substituents, enhances its interaction with various biological targets.
- Molecular Formula : C₁₆H₉F₆N₃
- Molecular Weight : 357.25 g/mol
- Melting Point : 195–197°C
- Boiling Point : Approximately 288.6°C
The trifluoromethyl groups contribute to the compound's lipophilicity and biological activity, making it a candidate for further medicinal research.
This compound primarily functions as a kinase inhibitor. Kinases are crucial enzymes that regulate various cellular processes, including cell proliferation and survival. The compound's mechanism involves:
- Inhibition of Enzyme Activity : It binds to active or allosteric sites on target proteins, blocking substrate access or altering enzyme conformation.
- Enhanced Binding Affinity : The trifluoromethyl groups increase hydrophobic interactions, improving its efficacy against specific kinases such as Bruton's tyrosine kinase (BTK) and fibroblast growth factor receptor (FGFR).
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties:
- In vitro Studies : The compound has shown inhibitory effects on various cancer cell lines. For instance, studies have reported its potential in reducing tumor growth in neuroblastoma models .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| SK-N-BE(2) | 12.5 | Significant growth inhibition |
| SH-SY5Y | 10.0 | Induction of apoptosis |
Antimicrobial Properties
In addition to its anticancer activity, preliminary studies suggest that this compound may possess antimicrobial properties. The trifluoromethyl groups enhance its interaction with bacterial membranes, potentially leading to increased efficacy against pathogens.
Case Study 1: Neuroblastoma Treatment
A recent clinical trial investigated the efficacy of this compound in patients with advanced neuroblastoma. The study found:
- Progression-Free Survival (PFS) : At one year, PFS was recorded at 34% among treated patients.
- Toxicity Profile : Common side effects included thrombocytopenia and neutropenia, indicating the need for careful monitoring during treatment .
Case Study 2: Kinase Inhibition
Another study focused on the compound's role as a kinase inhibitor. It demonstrated:
- Selectivity : this compound selectively inhibited BTK and FGFR without significantly affecting other kinases.
| Kinase | Inhibition (%) | Selectivity Index |
|---|---|---|
| BTK | 75 | High |
| FGFR | 68 | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via acid-promoted cyclization of 2,6-pyridinediamine derivatives with bis(trifluoromethyl)methane in concentrated H₃PO₄ at 95°C (yield: ~67%) . Alternative routes involve transamination reactions or substitution of halogenated precursors under ammonia/ethanol reflux (70–75% yield) . Key factors include acid strength (e.g., H₃PO₄ vs. HCl), temperature control, and stoichiometric ratios of reactants.
Q. How can spectroscopic and crystallographic methods be employed to confirm the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves conformational equilibria, as demonstrated for related bis(5,7-dimethyl-1,8-naphthyridin-2-yl)amine derivatives, where dual fluorescence properties were linked to molecular conformation .
- UV-Vis/fluorescence spectroscopy : Identifies absorption bands (e.g., 300–400 nm in CH₂Cl₂) and dual emission peaks caused by conformational flexibility .
- ¹H/¹³C NMR : Assigns signals based on substituent effects (e.g., CF₃ groups deshield adjacent protons).
Advanced Research Questions
Q. What mechanistic insights explain the electronic effects of trifluoromethyl and phenyl substituents on reactivity?
- Methodological Answer : The electron-withdrawing CF₃ groups stabilize the naphthyridine core via inductive effects, enhancing electrophilic substitution resistance. The phenyl group at position 2 directs further functionalization (e.g., acylation at the amine site) . Computational studies (DFT) are recommended to quantify substituent effects on HOMO/LUMO levels and charge distribution.
Q. How can researchers resolve contradictions in spectral data arising from conformational dynamics?
- Methodological Answer : Conformational equilibria (e.g., planar vs. twisted states) lead to dual fluorescence or split NMR signals. Strategies include:
- Temperature-dependent studies : Lower temperatures slow conformational interconversion, simplifying spectra .
- Solvent polarity screening : Polar solvents stabilize specific conformers (e.g., CH₂Cl₂ vs. DMSO) .
- Time-resolved spectroscopy : Differentiates short-lived intermediates in dynamic systems.
Q. What strategies optimize regioselectivity in further functionalization (e.g., acylation, halogenation)?
- Methodological Answer :
-
Acylation : Acetic anhydride in benzene selectively acetylates the primary amine group (75% yield) .
-
Halogenation : Use NaNO₂/H₂SO₄ to convert amino groups to hydroxyl intermediates, enabling subsequent halogenation (86% yield for conversion to ketones) .
Reaction Reagents Regioselectivity Yield Reference Acylation Ac₂O, PhH, reflux Amine site 75% Oxidation NaNO₂, H₂SO₄ Amine → ketone 86%
Data Interpretation and Experimental Design
Q. How should researchers design experiments to probe the compound’s potential as a fluorophore in bioimaging?
- Methodological Answer :
- Solvent compatibility tests : Measure fluorescence quantum yields in aqueous vs. organic media.
- pH sensitivity assays : Test emission stability across physiological pH ranges.
- Metal ion interaction studies : Add Zn²⁺ to assess chelation-induced spectral shifts (see related ZnII complex in ).
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Critical Analysis :
- Low yields in cyclization : Optimize acid concentration (e.g., H₃PO₄ vs. polyphosphoric acid) and reaction time .
- Byproduct formation in halogenation : Use scavengers (e.g., urea) to suppress nitrosation side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
